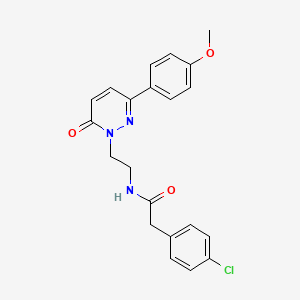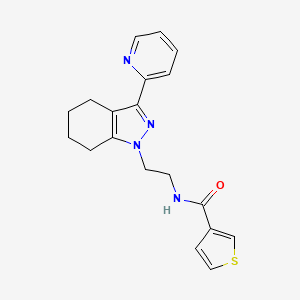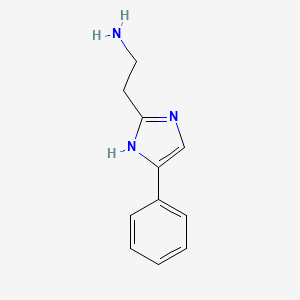
2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Properties
The reaction of chloral with substituted anilines, leading to the formation of various intermediates including substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the complex chemistry involving imidazole derivatives like "2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine". These reactions, explored for their synthetic and structural insights, shed light on the conformation and potential applications of such compounds in developing new chemical entities (Issac & Tierney, 1996).
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, utilizing derivatives similar to "2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine" as building blocks, indicates the versatility of these molecules. Their application in producing diverse heterocyclic frameworks underlines the importance of such derivatives in medicinal chemistry and drug development processes (Gomaa & Ali, 2020).
Corrosion Inhibition
Imidazoline and its derivatives, closely related to the compound , are identified as effective corrosion inhibitors. Their application in the petroleum industry, due to their low toxicity and cost-effectiveness, showcases the industrial application of such compounds. Modifying the imidazoline structure enhances its effectiveness, illustrating the potential of structural analogs for industrial applications (Sriplai & Sombatmankhong, 2023).
Catalyst Systems in Organic Synthesis
The use of copper-mediated systems for C–N bond forming reactions, employing aromatic, heterocyclic, and aliphatic amines, demonstrates the role of compounds like "2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine" in facilitating significant synthetic transformations. This application underscores the critical role such compounds play in the development of efficient, recyclable catalyst systems for organic synthesis (Kantam et al., 2013).
Immune Response Modification
Imiquimod, a class of non-nucleoside imidazoquinolinamines, showcases the biological significance of imidazole derivatives in modifying immune responses. While not directly related to "2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine", it exemplifies how structural analogs can lead to the development of topical agents for treating various skin disorders, highlighting the therapeutic potential of imidazole derivatives (Syed, 2001).
Future Directions
Given the broad range of chemical and biological properties of imidazole-containing compounds, there is significant potential for the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine”.
properties
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNDOBKMAPOQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)
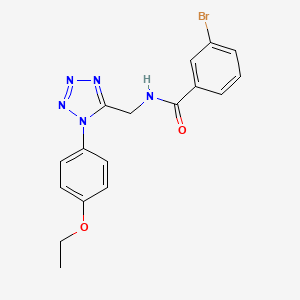
![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)
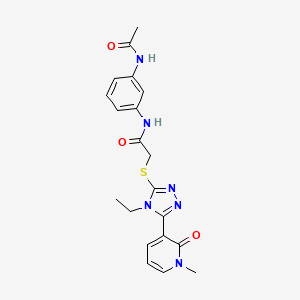
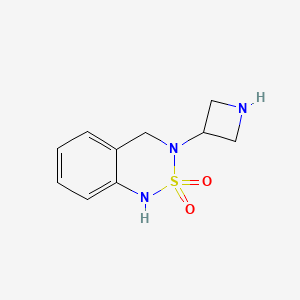
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)
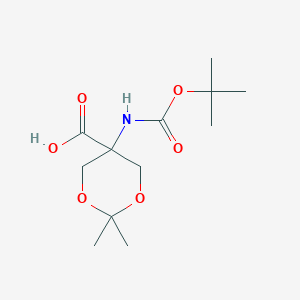

![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
